garcinielliptone FC
CAS No.:
Cat. No.: VC1936865
Molecular Formula: C38H50O6
Molecular Weight: 602.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C38H50O6 |
---|---|
Molecular Weight | 602.8 g/mol |
IUPAC Name | (1R,5R,7S)-1-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-3,5-bis(3-methylbut-2-enyl)-7-[(2S)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]non-3-ene-2,9-dione |
Standard InChI | InChI=1S/C38H50O6/c1-22(2)11-13-26(25(7)8)19-28-21-37(18-17-24(5)6)33(42)29(15-12-23(3)4)34(43)38(35(37)44,36(28,9)10)32(41)27-14-16-30(39)31(40)20-27/h12,14,16-17,20,26,28,39-40,42H,1,7,11,13,15,18-19,21H2,2-6,8-10H3/t26-,28-,37+,38-/m0/s1 |
Standard InChI Key | BZLTYFKCXDZVOR-KGASDRPUSA-N |
Isomeric SMILES | CC(=CCC1=C([C@]2(C[C@@H](C([C@@](C1=O)(C2=O)C(=O)C3=CC(=C(C=C3)O)O)(C)C)C[C@H](CCC(=C)C)C(=C)C)CC=C(C)C)O)C |
Canonical SMILES | CC(=CCC1=C(C2(CC(C(C(C1=O)(C2=O)C(=O)C3=CC(=C(C=C3)O)O)(C)C)CC(CCC(=C)C)C(=C)C)CC=C(C)C)O)C |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Garcinielliptone FC possesses a complex molecular structure with the chemical formula C38H50O6 and a molecular weight of 602.8 g/mol . The compound features a bicyclo[3.3.1]non-3-ene-2,9-dione core structure with multiple substituents, including prenyl groups, a benzoyl moiety, and hydroxyl functionalities. The IUPAC name for garcinielliptone FC is (1R,5R,7S)-1-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-3,5-bis(3-methylbut-2-enyl)-7-[(2S)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]non-3-ene-2,9-dione . This complex nomenclature reflects the compound's intricate structural arrangement and stereochemical configuration.
The structural identification of garcinielliptone FC has been facilitated by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound possesses four defined atom stereocenters, contributing to its specific three-dimensional configuration and biological activity profile . Recent research has led to a significant reassessment of garcinielliptone FC's structure, as will be discussed in subsequent sections.
Physical and Chemical Properties
Garcinielliptone FC exhibits several key physicochemical properties that influence its biological behavior and synthetic accessibility. These properties are summarized in the following table:
The high lipophilicity of garcinielliptone FC, indicated by its XLogP3-AA value of 9.9, suggests limited water solubility but potential for membrane permeability . The presence of multiple hydrogen bond donors and acceptors provides opportunities for interactions with biological targets. The compound's relatively high complexity score (1290) reflects its intricate structural arrangement, which presents challenges for synthetic chemists but may contribute to its specific biological activities.
Structural Reassignment
Revised Structure
Recent research has led to a significant revision of garcinielliptone FC's structural assignment. Through advanced NMR analysis and total synthesis methods, researchers have determined that the structure of garcinielliptone FC should be reassigned to xanthochymol, which is classified as a type B PPAP . This structural reassignment represents a fundamental shift in understanding the compound's chemical identity and has important implications for research on its biological activities and potential applications.
The structural difference between type A and type B PPAPs primarily involves the orientation of the acyl group relative to the core bicyclic framework. This reassignment demonstrates the challenges associated with the structural elucidation of complex natural products and highlights the importance of complementary analytical approaches, including total synthesis, in confirming structural assignments. The revised structure of garcinielliptone FC as xanthochymol provides a more accurate foundation for future investigations of its properties and activities.
Synthesis Approaches
Synthetic Challenges and Solutions
Biological Activities
Structure-Activity Relationships
The structural reassignment of garcinielliptone FC to xanthochymol has significant implications for understanding structure-activity relationships within the PPAP class of compounds. By correctly identifying the compound as a type B rather than type A PPAP, researchers can make more accurate comparisons with other compounds in this class and develop more reliable models for predicting biological activities based on structural features.
Understanding the relationship between the structure of xanthochymol and its biological activities is essential for the rational design of analogues with enhanced properties. The successful total synthesis of xanthochymol provides a platform for preparing such analogues through structural modifications of specific regions of the molecule. These structure-activity relationship studies may lead to the development of more potent and selective compounds with improved pharmaceutical properties.
Chemical Data and Analytical Findings
Spectroscopic Characterization
The structural characterization of garcinielliptone FC/xanthochymol has involved various spectroscopic techniques, with nuclear magnetic resonance (NMR) playing a particularly important role in the compound's structural reassignment . NMR spectroscopy provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups, making it an invaluable tool for structural elucidation. The comparison of NMR data from naturally isolated garcinielliptone FC with synthetic xanthochymol was crucial in confirming the structural reassignment.
Mass spectrometry has also been instrumental in determining the molecular formula and fragmentation patterns of garcinielliptone FC. The exact mass of 602.36073931 Da corresponds to the molecular formula C38H50O6, providing a foundation for structural analysis . Additional spectroscopic techniques, including infrared and ultraviolet spectroscopy, may have contributed complementary information about functional groups and electronic properties.
Structural Identifiers and Database Entries
Garcinielliptone FC is registered in various chemical databases with specific identifiers that facilitate its recognition and information retrieval. In PubChem, the compound is assigned CID 24850574 . Other identifiers include InChIKey BZLTYFKCXDZVOR-KGASDRPUSA-N and Nikkaji Number J2.572.058J . These standardized identifiers are essential for unambiguous reference to the compound in scientific literature and databases.
The structural information for garcinielliptone FC/xanthochymol is available in multiple formats, including SMILES notation, InChI string, and 2D/3D structural representations. The SMILES notation for the compound is CC(=CCC1=C([C@]2(CC@@HCC@HC(=C)C)CC=C(C)C)O)C . These representations provide standardized ways of encoding the compound's structure for computational analysis and database searching.
Research Status and Future Directions
Current Research Status
Research on garcinielliptone FC, now recognized as xanthochymol, has focused primarily on its structural elucidation, total synthesis, and preliminary biological evaluation. The structural reassignment represents a significant milestone in understanding this compound and provides a foundation for more targeted investigations of its properties and activities. The successful total synthesis of xanthochymol and cycloxanthochymol demonstrates the feasibility of accessing these complex molecules through chemical synthesis.
Current research efforts may be directed toward more detailed characterization of xanthochymol's biological activities, including identification of specific molecular targets and elucidation of structure-activity relationships. The compound's diverse bioactivities suggest potential applications in multiple therapeutic areas, warranting comprehensive evaluation of its pharmacological properties. Additionally, research may be focused on optimizing synthetic routes to xanthochymol and its analogues to improve efficiency and scalability.
Future Research Directions
Future research on garcinielliptone FC/xanthochymol could explore several promising directions. The development of more efficient synthetic routes and the preparation of structural analogues represent important avenues for expanding the chemical space around this compound. Structure-activity relationship studies using these analogues could identify the specific structural features responsible for biological activities and guide the design of compounds with enhanced properties.
Further investigation of xanthochymol's mechanism of action at the molecular level would provide valuable insights into its potential therapeutic applications. Identification of specific protein targets and characterization of binding interactions could inform the rational design of more potent and selective compounds. Additionally, evaluation of xanthochymol's pharmacokinetic properties and toxicity profile would be essential for assessing its potential as a lead compound for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume